2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid
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Overview
Description
2-Amino-2-{spiro[33]heptan-2-yl}acetic acid is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques like crystallization and chromatography ensures the production of high-purity 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding properties, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid
- 2-{spiro[3.3]heptan-2-yl}acetic acid
- 2-{spiro[3.3]heptan-1-yl}acetic acid
Uniqueness
2-Amino-2-{spiro[3.3]heptan-2-yl}acetic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-amino-2-spiro[3.3]heptan-2-ylacetic acid |
InChI |
InChI=1S/C9H15NO2/c10-7(8(11)12)6-4-9(5-6)2-1-3-9/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
XLWCUJXXPPQVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)C(C(=O)O)N |
Origin of Product |
United States |
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